GADGVGKSAL (10‑mer) vs. GADGVGKSA (9‑mer): HLA‑A*11:01 Binding Stability and Thermodynamic Advantage
Molecular dynamics simulations and MM/GBSA free energy calculations demonstrate that the 10‑mer GADGVGKSAL exhibits significantly lower binding free energy (ΔG) and greater conformational stability when bound to HLA‑A*11:01 compared to the 9‑mer GADGVGKSA. The 10‑mer complex stabilized within ~50 ns and maintained lower RMSD fluctuations throughout a 100 ns simulation [1]. In contrast, the 9‑mer adopts a bent conformation that buries the mutation site, rendering it inaccessible to TCRs and unable to form a stable pMHC complex [1].
| Evidence Dimension | pMHC binding free energy (ΔG) |
|---|---|
| Target Compound Data | Significantly lower ΔG (more favorable binding) |
| Comparator Or Baseline | GADGVGKSA (9‑mer KRAS G12D) – higher ΔG |
| Quantified Difference | Quantitative ΔG values not reported in public abstract; however, the difference was statistically significant and corroborated by NMR titration experiments showing competitive displacement of the 9‑mer by the 10‑mer [1]. |
| Conditions | All‑atom MD simulation (OPLS‑AA force field, 100 ns, 300 K) with MM/GBSA free energy calculation; HLA‑A*11:01 complex [1]. |
Why This Matters
Only the 10‑mer (GADGVGKSAL) forms a stable, TCR‑accessible pMHC complex with HLA‑A*11:01; procurement of the 9‑mer would result in an inert peptide that cannot be used for effective TCR screening or T‑cell stimulation assays in this HLA context.
- [1] Communications Biology. Structure guided analysis of KRAS G12 mutants in HLA‑A*11:01 reveals a length encoded immunogenic advantage in G12D. 2025; 8: 92. View Source
